molecular formula C11H13NO4S B14899282 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid

4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid

Cat. No.: B14899282
M. Wt: 255.29 g/mol
InChI Key: AEDANMDREVYYCF-UHFFFAOYSA-N
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Description

4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid is a complex organic compound featuring a thiophene ring, a morpholine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Uniqueness: 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the thiophene and morpholine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

4-(5-methylthiophene-2-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c1-7-2-3-9(17-7)10(13)12-4-5-16-6-8(12)11(14)15/h2-3,8H,4-6H2,1H3,(H,14,15)

InChI Key

AEDANMDREVYYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCOCC2C(=O)O

Origin of Product

United States

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